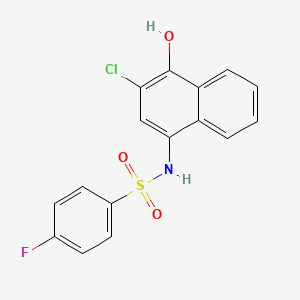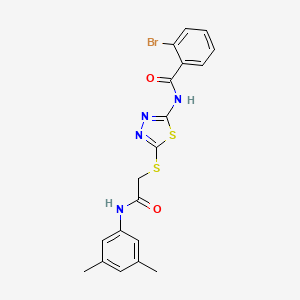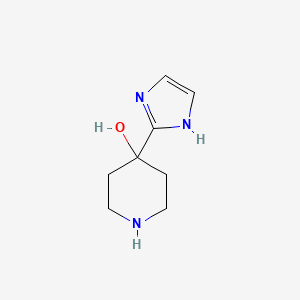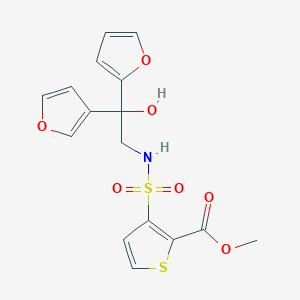![molecular formula C19H16FN3O2 B2372146 5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1046016-23-2](/img/structure/B2372146.png)
5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a fluorobenzoyl group, which is a benzene ring with a fluorine atom and a carbonyl group . The molecule also contains a phenyl group (a benzene ring) and a 1,2,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolidine ring could be formed using a variety of methods, including cyclization reactions . The fluorobenzoyl group could be introduced using a Friedel-Crafts acylation with a suitable fluorobenzoyl chloride . The 1,2,4-oxadiazole ring could be formed using a cyclization reaction with a suitable nitrile and carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The pyrrolidine ring is a saturated five-membered ring, which means it would have a puckered conformation . The benzene rings in the fluorobenzoyl and phenyl groups are planar and conjugated, meaning they have alternating single and double bonds . The 1,2,4-oxadiazole ring is also planar and conjugated .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The fluorine atom on the fluorobenzoyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction . The carbonyl group could undergo addition reactions . The 1,2,4-oxadiazole ring is generally stable, but could be opened under certain conditions .Direcciones Futuras
The compound “5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole” could potentially be of interest in medicinal chemistry due to the presence of several functional groups that are common in pharmaceuticals . Further studies could explore its synthesis, properties, and potential biological activity.
Propiedades
IUPAC Name |
(3-fluorophenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-9-4-8-14(12-15)19(24)23-11-5-10-16(23)18-21-17(22-25-18)13-6-2-1-3-7-13/h1-4,6-9,12,16H,5,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUUXJRCVOBDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2372067.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)



![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)
![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)



![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)